

An In-Depth Technical Guide to Tas-108: A Novel Steroidal Antiestrogen

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Compound of Interest

Compound Name: Tas-108

Cat. No.: B1683770

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Core Introduction

Tas-108, also known as SR-16234, is a novel, synthetic steroidal antiestrogen compound with a distinct mechanism of action that sets it apart from traditional endocrine therapies like tamoxifen and fulvestrant.^{[1][2]} It has demonstrated significant potential in the treatment of hormone receptor-positive (HR+) breast cancer, including cases that have developed resistance to existing treatments.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, core mechanism of action, experimental validation, and clinical data associated with **Tas-108**.

Chemical Structure and Properties

Tas-108 is a steroidal molecule with a complex chemical structure. Its systematic IUPAC name is (7 α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate.^[1] Key identifiers and properties are summarized below.

Identifier	Value
IUPAC Name	(7 α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate
Molecular Formula	C ₃₉ H ₅₅ NO ₁₀
Molecular Weight	697.9 g/mol
SMILES	<chem>CCN(CC)Cc1ccc(c(c1)OC)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-LINK--C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O</chem>
InChI Key	VOHOCSJONJOJSD-SCIDSJFVSA-N

(Data sourced from PubChem CID: 9874874)[3]

Core Mechanism of Action: A Dual-Pronged Approach

The primary therapeutic action of **Tas-108** is centered on its differential modulation of the two estrogen receptor isoforms, ER α and ER β , coupled with the recruitment of a co-repressor complex.[1]

Full Antagonism of Estrogen Receptor Alpha (ER α)

In HR+ breast cancer, the binding of estrogen to ER α initiates a signaling cascade that promotes tumor cell proliferation and growth.[1] **Tas-108** acts as a full antagonist of ER α . [1] By binding to ER α , it competitively inhibits estrogen binding and prevents the receptor from adopting an active conformation, thereby blocking the transcription of estrogen-dependent genes responsible for cell proliferation.[1][4]

Partial Agonism of Estrogen Receptor Beta (ER β)

In contrast to its effect on ER α , **Tas-108** exhibits partial agonist activity on ER β . [1][5] The role of ER β in breast cancer is generally considered to be anti-proliferative and pro-apoptotic,

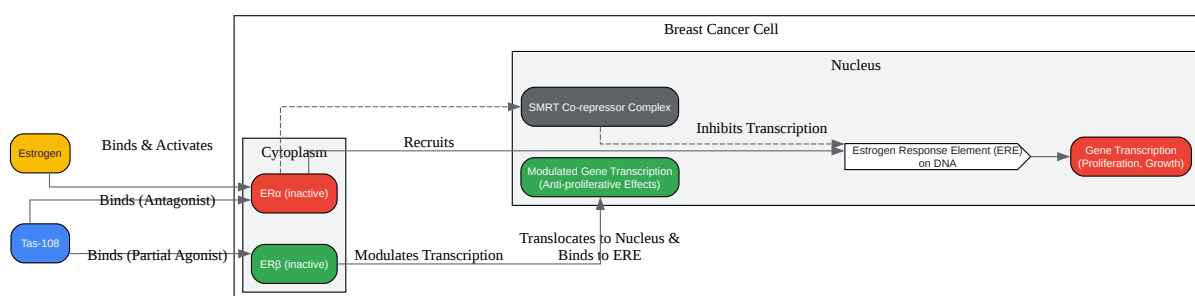
effectively opposing the actions of ER α .^[1] By partially activating ER β , **Tas-108** is believed to contribute to its overall antitumor activity, a feature that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.^[1]

Recruitment of the SMRT Co-repressor

A critical aspect of **Tas-108**'s mechanism is its ability to induce a conformational change in the estrogen receptor upon binding, which facilitates the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor complex.^[1]^[6] This complex, which includes histone deacetylase 3 (HDAC3) and transducin beta-like protein 1 (TBL1), further inhibits the transcriptional activity of the estrogen receptors, providing an additional layer of suppression to the estrogen signaling pathway.^[1]^[7]

Signaling Pathways

The signaling pathway of **Tas-108** involves its direct interaction with estrogen receptors in the cytoplasm, leading to a cascade of events within the nucleus that ultimately alters gene transcription.



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Tas-108 Signaling Pathway in Breast Cancer

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **Tas-108**.

Cell Viability (MTT/XTT) Assay

- Objective: To determine the inhibitory effect of **Tas-108** on the proliferation of breast cancer cell lines.
- Methodology:
 - Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[\[1\]](#)
 - Drug Treatment: Treat the cells with a serial dilution of **Tas-108** (e.g., 0.01 nM to 10 μ M) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17 β -estradiol. Include a vehicle control (e.g., DMSO).[\[1\]](#)
 - Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO₂.[\[1\]](#)
 - MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
 - Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.[\[1\]](#)

Western Blot for ER α Degradation

- Objective: To assess the effect of **Tas-108** on the protein levels of ER α .
- Methodology:

- Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of **Tas-108** or control compounds for different time points (e.g., 6, 12, 24 hours).[\[1\]](#)
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[1\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[\[1\]](#)
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[\[1\]](#)
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[1\]](#)

Dual-Luciferase Reporter Assay

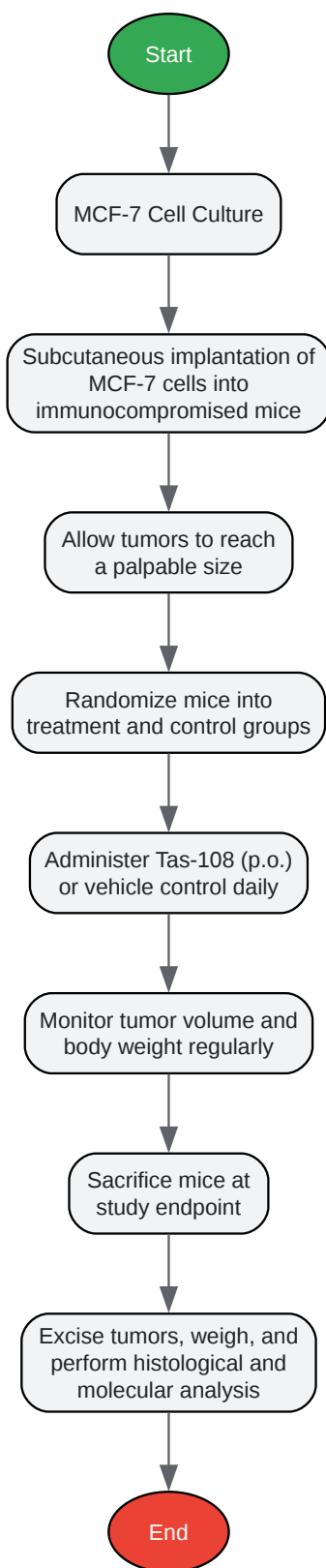
- Objective: To quantify the antagonistic and agonistic activity of **Tas-108** on ERα and ERβ.
- Methodology:
 - Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen response element (ERE)-driven firefly luciferase reporter plasmid, an expression vector for either ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[\[1\]](#)
 - Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of **Tas-108**, estradiol (agonist control), and an antiestrogen (antagonist control).[\[1\]](#)
 - Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay

system.^[1]

- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.^[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a breast cancer xenograft study to evaluate the in vivo efficacy of **Tas-108**.



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General Workflow for a Breast Cancer Xenograft Study

Quantitative Data Summary

Preclinical Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) of **Tas-108** in the MCF-7 breast cancer cell line under different conditions.

Cell Line	Condition	Tas-108 IC ₅₀ (nmol)	4-Hydroxytamoxifen (4-HT) IC ₅₀ (nmol)
MCF-7	In the presence of DPN (ERβ agonist)	12.5	33.1
MCF-7	In the presence of E2 (Estradiol)	2.15	49.7

(Data sourced from ASCO Meeting Abstract, 2012)[[8](#)]

Clinical Data: Phase I Pharmacokinetics

A Phase I dose-escalation study in postmenopausal women with advanced breast cancer provided the following pharmacokinetic parameters for **Tas-108**. [[9](#)]

Dose	Mean C _{max} (ng/mL)	Mean AUC _{0-t} (ng·h/mL)	Mean Terminal Half-life (hours)
40 mg/day	2.8	15.1	8.0 - 10.7
60 mg/day	N/A	N/A	8.0 - 10.7
80 mg/day	N/A	N/A	8.0 - 10.7
120 mg/day	N/A	N/A	8.0 - 10.7
160 mg/day	21.0	148.7	8.0 - 10.7

(Data showed a linear correlation with the dose. C_{max} and AUC_{0-t} for intermediate doses were not explicitly stated in the source.) [[9](#)]

Clinical Data: Phase II Efficacy

A randomized, double-blind Phase II study evaluated three different daily doses of **Tas-108** in postmenopausal patients with advanced or metastatic breast cancer.^[6] Another Phase II study was conducted in Japanese patients.^[10]

Dose	Number of Patients	Clinical Benefit Rate (%)	Median Time to Progression (weeks)
40 mg/day	60	21.7	15.0
80 mg/day	60	20.0	15.9
120 mg/day	-	Failed to meet criterion	-
40 mg/day (Japanese Patients)	33	30.3	Not Reported
80 mg/day (Japanese Patients)	32	25.0	Not Reported
120 mg/day (Japanese Patients)	32	25.0	Not Reported

(Clinical benefit was defined as a complete response, a partial response, or stable disease for ≥ 24 weeks.)^[6]^[10]

Conclusion

Tas-108 represents a promising therapeutic agent for HR+ breast cancer, particularly in the context of resistance to current endocrine therapies. Its unique mechanism of action, combining potent ER α antagonism with beneficial ER β partial agonism and recruitment of the SMRT co-repressor, provides a multi-faceted approach to inhibiting estrogen-driven tumor growth. The preclinical and clinical data gathered to date underscore its potential, with a favorable safety profile and demonstrated clinical activity. Further research will continue to elucidate the intricate molecular interactions and long-term clinical benefits of this novel steroidal antiestrogen.

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